4H-Cyclopenta[b]thiophene-4,5,6-trione
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Overview
Description
4H-Cyclopenta[b]thiophene-4,5,6-trione is an organic compound with the molecular formula C7H2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of three carbonyl groups attached to the cyclopenta ring fused to the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Cyclopenta[b]thiophene-4,5,6-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4H-Cyclopenta[b]thiophene-4,5,6-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes .
Scientific Research Applications
4H-Cyclopenta[b]thiophene-4,5,6-trione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4H-Cyclopenta[b]thiophene-4,5,6-trione involves its interaction with molecular targets through its carbonyl and thiophene groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2,5-dione: Another thiophene derivative with two carbonyl groups.
Cyclopenta[b]thiophene: Lacks the carbonyl groups present in 4H-Cyclopenta[b]thiophene-4,5,6-trione.
4H-Cyclopenta[b]thiophene-2,3,5-trione: Similar structure but different positioning of carbonyl groups.
Uniqueness
This compound is unique due to its specific arrangement of three carbonyl groups, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Properties
CAS No. |
135453-49-5 |
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Molecular Formula |
C7H2O3S |
Molecular Weight |
166.16 g/mol |
IUPAC Name |
cyclopenta[b]thiophene-4,5,6-trione |
InChI |
InChI=1S/C7H2O3S/c8-4-3-1-2-11-7(3)6(10)5(4)9/h1-2H |
InChI Key |
SCYJWBOISFCFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)C(=O)C2=O |
Origin of Product |
United States |
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